N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide
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Overview
Description
“N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar structure, have been found to act as antagonists of the vanilloid receptor 1, modulators of the insulin-like growth factor 1 receptor, and inhibitors of a wide range of enzymes .
Synthesis Analysis
A method for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines, which are structurally similar to the compound , has been developed . This method involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine . This reaction significantly expands the applicability of this reaction and opens new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .Scientific Research Applications
Antiviral Research
Compounds containing five-membered heteroaryl amines, which may include our compound of interest, have shown relatively higher antiviral activity against Newcastle disease virus .
Pharmaceutical Testing
The compound has been mentioned in the context of pharmaceutical testing, suggesting its use as a reference standard for ensuring accurate results in drug development .
Mechanism of Action
Target of Action
These include the vanilloid receptor 1 , insulin-like growth factor 1 receptor , and a wide range of enzymes such as phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 .
Mode of Action
It’s known that similar compounds act asantagonists or modulators of their target receptors or enzymes . This means they either block the activity of these targets (antagonistic action) or alter their function (modulatory action), leading to changes in the biochemical processes these targets are involved in.
Biochemical Pathways
For instance, it may affect pathways related to pain perception (via the vanilloid receptor 1), cell growth and metabolism (via the insulin-like growth factor 1 receptor), and various other cellular processes regulated by the enzymes it interacts with .
Pharmacokinetics
The physicochemical parameters of similar compounds, such as pyrrolidine derivatives, are known to influence their pharmacokinetic properties . For instance, the sp3 hybridization and non-planarity of the pyrrolidine ring can enhance the compound’s three-dimensional coverage, potentially influencing its absorption and distribution .
Result of Action
Similar compounds have been reported to exhibitantioxidative and antibacterial properties, and to influence the cell cycle . Therefore, it’s plausible that this compound may have similar effects.
properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-10-13(18-14(20)12-6-5-9-21-12)11(2)17-15(16-10)19-7-3-4-8-19/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJLRAGHTSUZNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide |
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